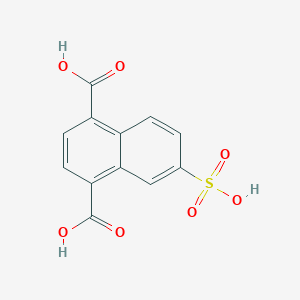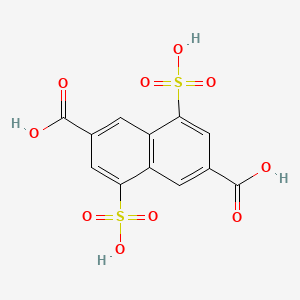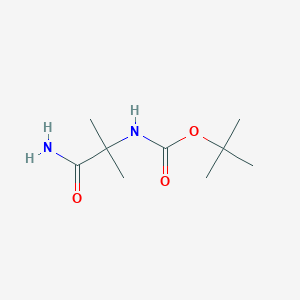
tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of tert-butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate consists of a tert-butyl group attached to a carbamate moiety. The presence of the amino and oxo groups contributes to its reactivity and potential biological activity. For a visual representation, refer to the ChemSpider entry .
Applications De Recherche Scientifique
Synthetic Intermediate in Biologically Active Compounds : Tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate is utilized as an important intermediate in the synthesis of various biologically active compounds. For example, Zhao et al. (2017) describe its use in the rapid synthesis of a compound which is a crucial intermediate for omisertinib (AZD9291), a medication used in cancer treatment (Bingbing Zhao et al., 2017).
Organic Synthesis and Chemical Reactions : This compound is involved in various organic synthesis processes and chemical reactions. For instance, Padwa et al. (2003) explored its use in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan (A. Padwa et al., 2003). Additionally, Yang et al. (2009) synthesized Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by Asymmetric Mannich Reaction, showcasing its versatility in asymmetric synthesis (J. Yang et al., 2009).
Photocatalysis and Cascade Reactions : Wang et al. (2022) presented a study on photocatalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating its potential in creating new pathways for assembling complex molecules (Zhi-Wei Wang et al., 2022).
Development of New Materials : Research by Das et al. (2016) involves the structural characterization of carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, highlighting its role in the development of new materials and understanding molecular interactions (U. Das et al., 2016).
Potential in Corrosion Inhibition : Faydy et al. (2019) investigated the use of tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate as a corrosion inhibitor for carbon steel, suggesting its applications in industrial processes (M. Faydy et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of n-boc-protected anilines , which are often used as intermediates in the synthesis of various pharmaceuticals.
Mode of Action
It’s known that n-boc-protected anilines, which can be synthesized using similar compounds, play a crucial role in various chemical reactions due to their ability to protect amine groups during synthesis .
Biochemical Pathways
N-boc-protected anilines, which can be synthesized using similar compounds, are involved in various biochemical pathways due to their wide use in the synthesis of pharmaceuticals .
Result of Action
It’s known that similar compounds are used in the synthesis of n-boc-protected anilines, which are often used as intermediates in the synthesis of various pharmaceuticals .
Action Environment
It’s known that similar compounds should be stored in a dry environment at 2-8°c .
Propriétés
IUPAC Name |
tert-butyl N-(1-amino-2-methyl-1-oxopropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-9(4,5)6(10)12/h1-5H3,(H2,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAZGNJFDSQYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
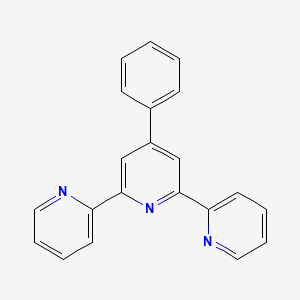
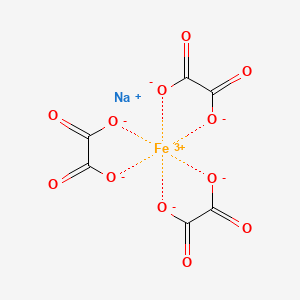
![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)
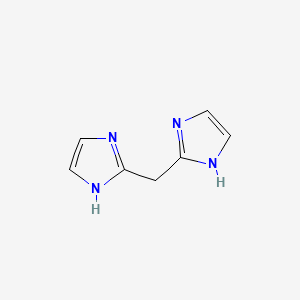

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)



